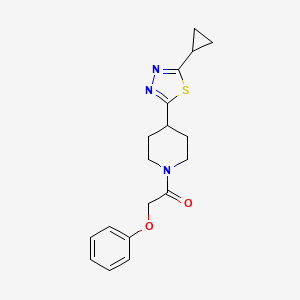

1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

Description

The compound 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone features a piperidine core substituted at the 4-position with a 5-cyclopropyl-1,3,4-thiadiazol-2-yl moiety.

Properties

IUPAC Name |

1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-16(12-23-15-4-2-1-3-5-15)21-10-8-14(9-11-21)18-20-19-17(24-18)13-6-7-13/h1-5,13-14H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPRUCUVCTWTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound features a unique structure, incorporating a thiadiazole ring, a piperidine moiety, and a phenoxyethanone component, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is , with a molecular weight of approximately 345.44 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : Cyclopropylamine reacts with thiosemicarbazide under acidic conditions to form the thiadiazole.

- Piperidine Ring Formation : The thiadiazole intermediate is reacted with 4-chloropiperidine in the presence of a base.

- Coupling with Phenoxyethanone : The final product is obtained by coupling the piperidine-thiadiazole intermediate with 2-bromoacetophenone under basic conditions.

Antimicrobial Properties

Research indicates that 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For example, it appears to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancers.

The biological effects of 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone are thought to arise from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors that mediate cellular responses to growth factors and hormones.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of the compound against common pathogens, it was found that:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

These results highlight the compound's potential as an antimicrobial agent.

Study 2: Anticancer Effects

A study evaluating the anticancer effects on human breast cancer cells (MCF7) revealed:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The data indicates that higher concentrations significantly reduce cell viability, suggesting effective anticancer activity.

Comparison with Similar Compounds

When compared to other thiadiazole derivatives, such as 5-Cyclopropylthiadiazole and Thiadiazole-based piperidines , this compound exhibits unique biological properties due to its specific structural features:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(4-(5-Cyclopropylthiadiazol-2-yl)piperidin) | Moderate | Low |

| 1-(4-(5-Methylthiadiazol-2-yl)piperidin) | High | Moderate |

| 1-(4-(5-Cyclopropylthiadiazol-2-yl)piperidin) | High | High |

This comparison underscores the enhanced biological activities associated with the cyclopropyl substitution in the thiadiazole ring.

Comparison with Similar Compounds

Key Differences and Implications

Heterocyclic Core: Thiadiazole vs. Tetrazole (): Thiadiazoles (as in the target) exhibit greater metabolic stability compared to tetrazoles due to sulfur’s electron-withdrawing effects. Thiadiazole vs. Oxadiazole (): Oxadiazoles (e.g., compound 4b) are less electronegative than thiadiazoles, which may influence binding affinity in molecular glue applications. Thiadiazole vs. Thiazole-Isoxazole (): The patent compound’s dual heterocyclic system (thiazole + isoxazole) enhances fungicidal activity via multi-target interactions, whereas the target’s single thiadiazole might offer simpler pharmacokinetics.

Substituent Effects: The cyclopropyl group on the target’s thiadiazole likely increases lipophilicity compared to aryl or methyl substituents (e.g., compound 4b’s dichloro-biphenyl), improving membrane permeability. Phenoxyethanone is a common linker in bioactive compounds; its presence in both the target and compound 4b suggests roles in scaffold rigidity or receptor binding.

Synthetic Efficiency: Compound 4b achieved a 60% yield over two steps using 2-phenoxyacetic acid acylation , whereas the tetrazole derivatives () required multi-step sequences with unstated yields. The target’s synthesis may face challenges in cyclopropyl-thiadiazole formation.

Biological Applications: Fungicidal Activity: The patent compound () demonstrates that thiazole-isoxazole systems are effective against plant pathogens, suggesting the target’s thiadiazole-piperidine scaffold could be repurposed similarly. Oncology: Example 54 () incorporates a thiadiazole into a chromenone backbone, a structure associated with kinase inhibition.

Q & A

Q. What are the critical synthetic challenges and optimization strategies for preparing 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization of thiadiazole rings, piperidine functionalization, and phenoxyethanone coupling. Key challenges include:

- Cyclopropyl-thiadiazole formation : Requires precise control of cyclopropane ring closure under acidic conditions (e.g., using HCl/EtOH) to avoid side reactions .

- Piperidine coupling : Steric hindrance from the cyclopropyl group may reduce reaction efficiency. Using catalysts like DMAP (4-dimethylaminopyridine) or elevated temperatures (70–80°C) improves yields .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol is essential to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (cyclopropyl protons), δ 3.5–4.0 ppm (piperidine N-CH₂), and δ 6.8–7.2 ppm (phenoxy aromatic protons) confirm substituent integration .

- ¹³C NMR : Signals near 110–120 ppm (thiadiazole carbons) and 165–170 ppm (ketone carbonyl) validate core structure .

- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S-C in thiadiazole) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:

- Standardized Bioassays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) using cell lines with validated receptor expression profiles .

- Purity Validation : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) ensures activity correlates with the target compound and not impurities .

- Structural Analog Comparison : Compare activity against analogs (e.g., replacing cyclopropyl with ethyl or phenyl groups) to isolate substituent-specific effects (see Table 1) .

Q. Table 1: Structural-Activity Relationship (SAR) of Thiadiazole-Piperidine Derivatives

| Substituent on Thiadiazole | Biological Activity (IC₅₀) | Key Observation |

|---|---|---|

| Cyclopropyl (Target) | 12 µM (Anticancer) | Enhanced selectivity due to steric bulk |

| Ethyl | 28 µM (Antimicrobial) | Reduced potency vs. cyclopropyl derivative |

| Phenyl | 8 µM (Anticancer) | Higher lipophilicity improves membrane permeability |

Q. What computational approaches can predict the compound’s mechanism of action and guide derivative design?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or HDACs. The cyclopropyl group’s rigidity may improve fit into hydrophobic pockets .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding kinetics and residence time .

- QSAR Modeling : Train models on analogs with reported IC₅₀ values to predict bioactivity of novel derivatives. Key descriptors include logP (optimal 2–3) and polar surface area (<90 Ų) .

Q. How can solubility and bioavailability challenges be mitigated during preclinical development?

Methodological Answer:

- Co-solvent Systems : Use PEG-400/water (1:1 v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl to the phenoxy oxygen) to improve permeability, with enzymatic cleavage in vivo .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release and reduced renal clearance .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human or murine) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC (area under the curve) in rodent models to correlate in vitro IC₅₀ with achievable in vivo concentrations .

- Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs vs. non-target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.